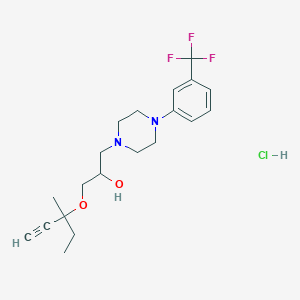

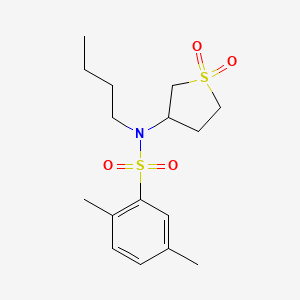

![molecular formula C17H19NO3 B2449343 1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1797280-75-1](/img/structure/B2449343.png)

1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one, also known as CBSP, is a synthetic compound. It contains a total of 43 bonds, including 24 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, and 1 aliphatic tertiary amide .

Synthesis Analysis

The synthesis of benzofuran derivatives, which includes the core structure of CBSP, has been widely studied . Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes, oxidative cyclization of 2-hydroxystilbenes using iodine (III), and the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Molecular Structure Analysis

The molecular formula of CBSP is C17H19NO3, and its molecular weight is 285.343. The molecule contains a complex structure with multiple rings, including a four-membered cyclobutane ring, a five-membered furan ring, and a six-membered piperidine ring .

Chemical Reactions Analysis

Benzofuran derivatives, including CBSP, can undergo various chemical reactions . For instance, they can participate in Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides to afford benzo[b]furans .

Scientific Research Applications

Receptor Binding Properties

The compound's relevance to scientific research primarily centers around its receptor binding properties. Research shows that variants of this compound, particularly those within the spiro[[2]benzofuran-1,4'-piperidines] and spiro[[2]benzopyran-1,4'-piperidines] families, have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors. These compounds exhibit high affinity and selectivity for sigma(1) over sigma(2) receptors, with modifications in the spirocycle's position affecting potency and selectivity. For instance, compounds with a cyano group in position 3 of the spirocycle show high sigma(1) receptor affinity and selectivity, indicating potential applications in developing targeted therapeutics (C. Maier & B. Wünsch, 2002).

Pharmacological Evaluation

Further investigations into the pharmacological properties of spirocyclic piperidine derivatives reveal their potential as histamine-3 receptor (H3R) antagonists. A novel class of these derivatives, including 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine], has demonstrated low nanomolar affinity for human and rat H3Rs, showcasing excellent receptor affinity and selectivity. These findings suggest applications in treating conditions associated with H3R, such as sleep disorders, cognitive disorders, and obesity (R. Dandu et al., 2012).

Synthesis and Evaluation for Imaging

The compound and its derivatives have also been synthesized and evaluated for their potential as σ1 receptor ligands in positron emission tomography (PET) imaging. For example, 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] showed high σ1 receptor affinity and excellent selectivity, making it a promising candidate for PET imaging to study σ1 receptor distribution and function in vivo (Yan Li et al., 2013).

HDAC Inhibition for Cancer Therapy

Additionally, spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, offering new avenues for cancer therapy. These compounds, combining privileged structures with a hydroxamic acid moiety, showed significant in vitro antiproliferative activity against various tumor cell lines, highlighting their potential in oncological research (M. Varasi et al., 2011).

Future Directions

Benzofuran compounds, including CBSP, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in various fields of research and industry . Future research may focus on further exploring the biological activities of CBSP and its potential applications as a therapeutic agent.

properties

IUPAC Name |

1'-(cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-15(12-5-3-6-12)18-10-4-9-17(11-18)14-8-2-1-7-13(14)16(20)21-17/h1-2,7-8,12H,3-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZGUNKBWKDWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73168196 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

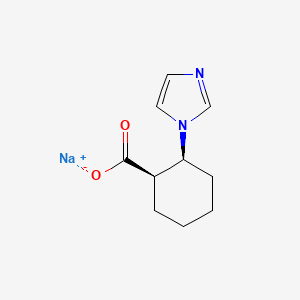

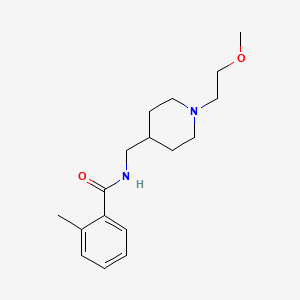

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)

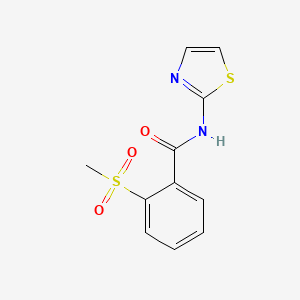

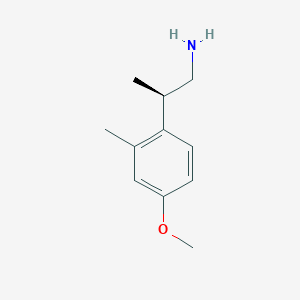

![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)

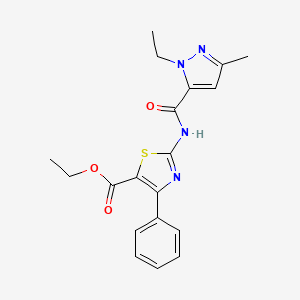

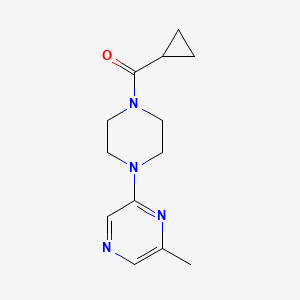

![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)

![2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2449276.png)

![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)